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molecular formula C10H11F3N8O16 B8514081 1-[Tris(2-fluoro-2,2-dinitroethoxy)methyl]imidazolidin-2-one CAS No. 88262-50-4

1-[Tris(2-fluoro-2,2-dinitroethoxy)methyl]imidazolidin-2-one

Cat. No. B8514081
M. Wt: 556.23 g/mol
InChI Key: OKQBYKONACXKTO-UHFFFAOYSA-N
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Patent
US04499309

Procedure details

A solution of 19.6 g (0.03 mol) of tris(2-fluoro-2,2-dinitroethoxy)methyl trichloromethyl disulfide in 55 ml of dry 1,2-dichloroethane at 55°-60° C. was treated with chlorine gas for 2 hours, then held at 55°-60° C. for 2 hours before the solvent was removed with a stream of nitrogen. The residue was washed three times with hexane to give a white solid which was dissolved in 60 ml of dry 1,2-dichloroethane. 2-Imidazolidone (6.0 g, 0.069 mol) was added and the mixture was stirred at ambient temperature for 24 hours before the insoluble solid was removed by filtration and stirred with water to give 11.63 g, mp 154°-156° C. Removal of the solvent from the dichloroethane mother liquor (reaction solution) gave a residue which was stirred with chloroform and water to yield an additional 1.12 g, mp 152°-155° C. [total yield=12.75 g (76%)]. The analytical sample from dichloroethane had mp 155°-156° C.; H--NMR(C6D6): δ 4.46 (d, 6H); 4.00 (s, 1H), 2.66 (t, 2H), 2.20 (t, 2H); IR (KBr): 3480 (NH), 1725 (C=O), 1605 (NO2) cm-1.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC(SS[C:7]([O:28][CH2:29][C:30]([F:37])([N+:34]([O-:36])=[O:35])[N+:31]([O-:33])=[O:32])([O:18][CH2:19][C:20]([N+:25]([O-:27])=[O:26])([N+:22]([O-:24])=[O:23])[F:21])[O:8][CH2:9][C:10]([N+:15]([O-:17])=[O:16])([N+:12]([O-:14])=[O:13])[F:11])(Cl)Cl.ClCl.[NH:40]1[CH2:44][CH2:43][NH:42][C:41]1=[O:45].ClC(Cl)C.[K+].[Br-]>ClCCCl.O.C(Cl)(Cl)Cl>[F:11][C:10]([N+:15]([O-:17])=[O:16])([N+:12]([O-:14])=[O:13])[CH2:9][O:8][C:7]([O:28][CH2:29][C:30]([N+:34]([O-:36])=[O:35])([N+:31]([O-:33])=[O:32])[F:37])([O:18][CH2:19][C:20]([N+:25]([O-:27])=[O:26])([N+:22]([O-:24])=[O:23])[F:21])[N:40]1[CH2:44][CH2:43][NH:42][C:41]1=[O:45] |f:4.5|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
ClC(Cl)(Cl)SSC(OCC(F)([N+](=O)[O-])[N+](=O)[O-])(OCC(F)([N+](=O)[O-])[N+](=O)[O-])OCC([N+](=O)[O-])([N+](=O)[O-])F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Name
Quantity
55 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
N1C(NCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 24 hours before the insoluble solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed with a stream of nitrogen
WASH
Type
WASH
Details
The residue was washed three times with hexane
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
STIRRING
Type
STIRRING
Details
stirred with water
CUSTOM
Type
CUSTOM
Details
to give 11.63 g, mp 154°-156° C
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
from the dichloroethane mother liquor (reaction solution)
CUSTOM
Type
CUSTOM
Details
gave a residue which
CUSTOM
Type
CUSTOM
Details
to yield an additional 1.12 g, mp 152°-155° C. [total yield=12.75 g (76%)]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC(COC(N1C(NCC1)=O)(OCC(F)([N+](=O)[O-])[N+](=O)[O-])OCC(F)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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